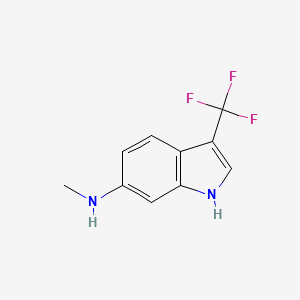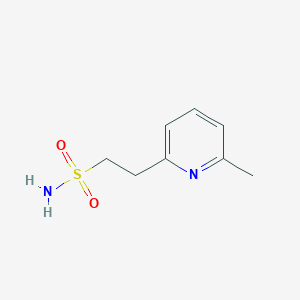
2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethane-1-sulfonamide group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethane-1-sulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-(6-methylpyridin-2-yl)ethane-1-sulfonamide: This compound shares a similar structure but has an amino group instead of a sulfonamide group.
6-Methyl-2-pyridinecarboxaldehyde: A precursor in the synthesis of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonamide.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethane-1-sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H12N2O2S |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3,(H2,9,11,12) |
InChI-Schlüssel |
FCPOFJLJUMGXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
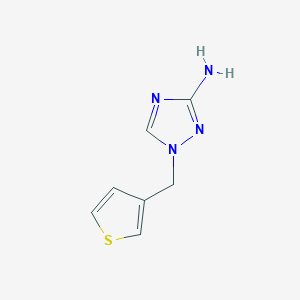
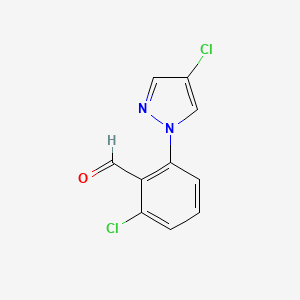
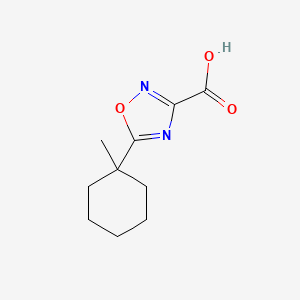
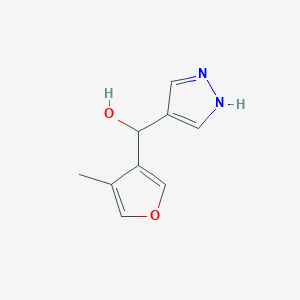
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
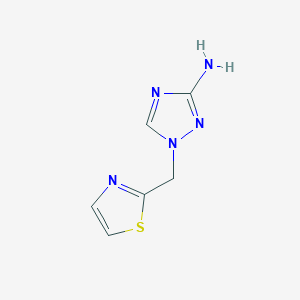

![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)

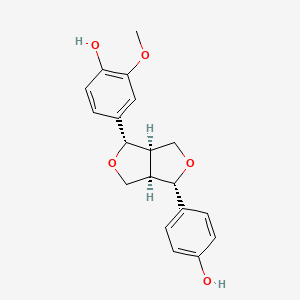
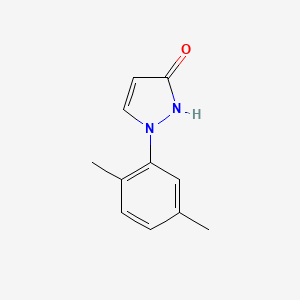
![[2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B13068419.png)
